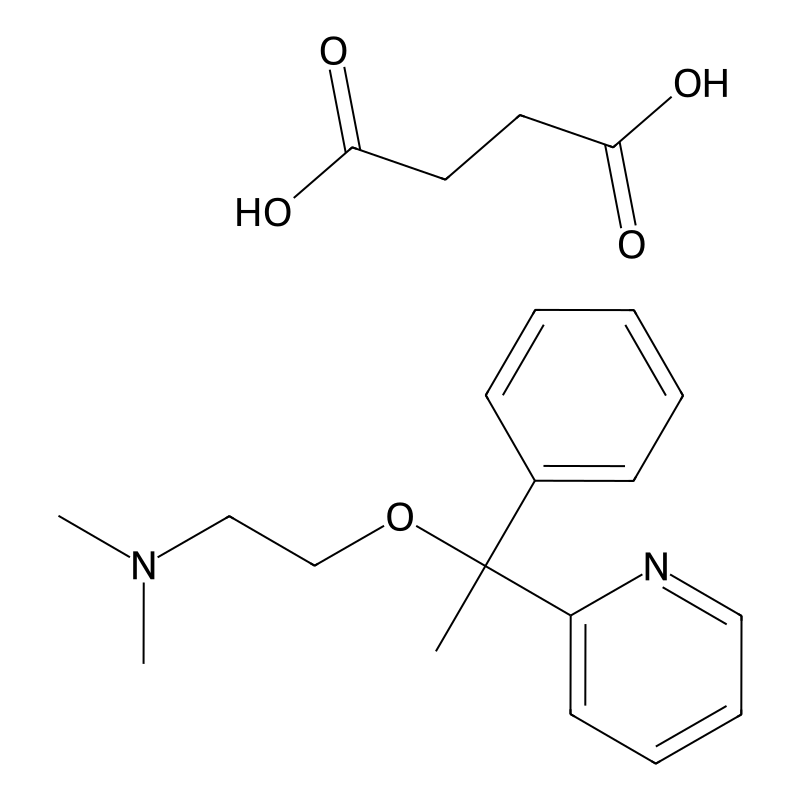

Doxylamine succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acids.

Synonyms

Canonical SMILES

Pharmaceutical Analysis

Field: Analytical Chemistry

Application Summary: Doxylamine succinate is analyzed using High-Performance Liquid Chromatography (HPLC) to ensure quality control in pharmaceuticals.

Methods: A stability-indicating HPLC method is developed, employing a Kromasil C18 column with a mobile phase of phosphate buffer and methanol.

Results: The method shows linearity in the range of 10–50 μg/ml with a correlation coefficient of 0.9998.

Teratology

Field: Developmental Biology

Application Summary: Doxylamine succinate is studied for its teratogenic effects, particularly in combination with pyridoxine hydrochloride in the drug Diclegis.

Quality Control

Field: Pharmacology

Application Summary: Doxylamine succinate is used as a pharmaceutical secondary standard for quality control testing in various analytical applications.

Molecular Biology

Field: Molecular Biology

Application Summary: Doxylamine succinate is utilized in applications such as Real-Time PCR, gene therapy, and cell analysis.

Chromatography

Application Summary: Doxylamine succinate is used in chromatographic techniques for the separation and analysis of chemical compounds.

Spectroscopy

Field: Spectroscopy

Application Summary: Doxylamine succinate is relevant in spectroscopic analysis for elemental and isotope analysis.

Methods: It is used in the calibration and quality control of spectroscopic instruments.

Electrochemical Analysis

Field: Electrochemistry

Application Summary: Doxylamine succinate is analyzed using voltammetric methods to determine its presence in pharmaceutical formulations.

Methods: A carbon paste electrode modified with zirconium dioxide and multi-walled carbon nanotubes is used.

Results: The method shows linearity ranges of 20.00–2000.00 ng/mL and 2.00–20.00 µg/mL for the drug in different linear segments.

Environmental Impact Assessment

Field: Environmental Science

Application Summary: Doxylamine succinate’s degradation products are assessed for their environmental impact and toxicity.

Drug Stability Testing

Field: Pharmaceutical Sciences

Application Summary: Doxylamine succinate undergoes stability testing to assess how its quality changes over time under various conditions.

Methods: The drug is subjected to stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation.

Synthesis Process Development

Field: Organic Chemistry

Application Summary: The synthesis methods for Doxylamine succinate are optimized for safety and efficiency.

Pharmacokinetic Studies

Field: Pharmacokinetics

Application Summary: The absorption, distribution, metabolism, and excretion (ADME) of Doxylamine succinate are studied in clinical settings.

Methods: HPLC is used to analyze Doxylamine levels in plasma after oral administration to volunteers.

Sleep Research

Field: Neuropharmacology

Application Summary: The hypnotic properties of Doxylamine succinate are researched for their efficacy in promoting sleep.

Nanotechnology-Based Drug Delivery

Field: Nanotechnology and Pharmacology

Application Summary: Doxylamine succinate is incorporated into bilosomes for intranasal delivery as a novel treatment option against gestational nausea and vomiting.

Fast Dissolving Drug Formulations

Field: Pharmaceutical Formulation

Application Summary: Development of fast-dissolving formulations of doxylamine succinate for quicker onset of action.

Analytical Method Development

Application Summary: Establishment of a stability-indicating HPLC method for the quantification of doxylamine succinate in pharmaceuticals.

Pharmacodynamics Studies

Field: Pharmacodynamics

Application Summary: Investigation of the pharmacodynamics of intranasal doxylamine in subjects with chronic intermittent sleep impairment.

Environmental Toxicology

Field: Environmental Toxicology

Application Summary: Assessment of the environmental impact and toxicity of doxylamine succinate’s degradation products.

Synthesis Process Optimization

Doxylamine succinate is a first-generation antihistamine primarily used for its sedative and anticholinergic properties. It is the succinate salt of doxylamine, a compound that effectively crosses the blood-brain barrier, resulting in its use as a sleep aid and treatment for allergic reactions, hay fever, and cold symptoms. Doxylamine succinate is known for its ability to block the action of histamine at the H1 receptor, which is responsible for various allergic symptoms. Additionally, it exhibits cholinolytic effects, contributing to its sedative properties .

As mentioned previously, doxylamine succinate acts as an antihistamine. It binds to histamine H1 receptors, particularly those in the central nervous system, leading to drowsiness and sedation []. This effect helps people fall asleep and reduces allergy symptoms like runny nose, itchy eyes, and sneezing [].

Doxylamine succinate is generally safe when used as directed. However, potential side effects include drowsiness, dry mouth, dizziness, and constipation []. In rare cases, it can cause more serious side effects like hallucinations or seizures [].

Safety Considerations:

- Drowsiness: Doxylamine succinate can cause drowsiness, so it's important to avoid driving or operating machinery after taking it [].

- Alcohol Interaction: Doxylamine succinate can worsen the effects of alcohol, so it's best to avoid them together [].

- Pregnancy: Doxylamine succinate is considered relatively safe during pregnancy, but it's always best to consult with a doctor before use.

The synthesis of doxylamine succinate involves several key reactions:

- Formation of Doxylamine: Doxylamine is synthesized from 2-acetylpyridine through a series of reactions involving Grignard reagents and sodium amide. The process includes:

- Reacting 2-acetylpyridine with a Grignard reagent derived from bromobenzene and magnesium to produce 2-pyridyl phenyl methyl carbinol.

- Treating this intermediate with sodium amide and 2-dimethylaminoethyl chloride to yield doxylamine.

- Salt Formation: Doxylamine is then reacted with succinic acid in warm acetone to form doxylamine succinate .

Doxylamine succinate exhibits several biological activities:

- Antihistaminic Effects: It acts as a competitive antagonist at the H1 receptor, alleviating symptoms associated with allergies and colds.

- Sedative Effects: Its ability to cross the blood-brain barrier results in significant sedative effects, making it useful for treating insomnia.

- Anticholinergic Effects: Doxylamine also antagonizes muscarinic acetylcholine receptors, which can lead to side effects such as dry mouth and blurred vision at higher doses .

The synthesis of doxylamine succinate can be summarized as follows:

- Preparation of Doxylamine:

- Combine 2-acetylpyridine with a Grignard reagent.

- React the resulting compound with sodium amide and 2-dimethylaminoethyl chloride.

- Purify the doxylamine product through silica gel chromatography.

- Formation of Doxylamine Succinate:

Doxylamine succinate is widely used in various applications:

- Pharmaceuticals: It is commonly included in over-the-counter sleep aids and cold medications.

- Sleep Disorders: Utilized for its sedative properties to help individuals with insomnia.

- Allergy Relief: Effective in managing symptoms of allergies and hay fever due to its antihistaminic action .

Doxylamine succinate has been studied for its interactions with other medications:

- It may enhance the sedative effects of central nervous system depressants such as alcohol, benzodiazepines, and opioids.

- Caution is advised when used concurrently with other antihistamines or anticholinergic drugs due to potential additive effects .

Doxylamine succinate belongs to a class of first-generation antihistamines. Here are some similar compounds:

| Compound Name | Antihistaminic Action | Sedative Properties | Unique Features |

|---|---|---|---|

| Diphenhydramine | Yes | Yes | Commonly used in allergy medications |

| Chlorpheniramine | Yes | Moderate | Less sedating than doxylamine |

| Bromodiphenhydramine | Yes | Yes | Used primarily for motion sickness |

| Carbinoxamine | Yes | Yes | Used in cough and cold preparations |

| Clemastine | Yes | Moderate | Longer duration of action |

Doxylamine's unique combination of strong sedative effects alongside significant anticholinergic activity distinguishes it from these similar compounds. Its efficacy in both allergy relief and as a sleep aid makes it particularly versatile .

Crystallographic Analysis and Conformational Properties

Doxylamine succinate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 12.3 Å, b = 10.5 Å, c = 18.2 Å, and β = 95.6°. X-ray diffraction studies reveal two independent protonated doxylamine cations and two succinate anions per asymmetric unit, forming an extensive hydrogen-bonding network with O···O and N···O distances ranging from 2.536–2.853 Å. Conformational analysis using PM3 and DFT/B3LYP/6-31++G(d,p) methods identified six stable conformers, with the lowest-energy structure exhibiting a gauche orientation (dihedral angle = 68.5°) between the pyridyl and phenyl groups.

Succinate Salt Formation and Ionic Interactions

The succinate salt forms via proton transfer from succinic acid to the tertiary amine group of doxylamine, creating a 1:1 ionic complex. Fourier-transform infrared (FTIR) spectroscopy confirms salt formation through the disappearance of the succinic acid carbonyl stretch (1695 cm⁻¹) and emergence of carboxylate asymmetric/symmetric vibrations at 1578 cm⁻¹ and 1395 cm⁻¹. Crystallographic data show each succinate anion participates in eight hydrogen bonds: four with adjacent doxylamine cations and four with water molecules in the lattice.

Synthetic Pathways and Optimization Strategies

Nucleophilic Substitution Reactions in Alkoxyamine Synthesis

The core synthesis involves three stages:

- Grignard Reaction: 2-Acetylpyridine reacts with phenylmagnesium bromide to yield 2-pyridyl phenyl methyl carbinol (85% yield).

- Etherification: The carbinol undergoes nucleophilic substitution with 2-dimethylaminoethyl chloride using sodium amide in xylene at 110°C.

- Salt Formation: Crude doxylamine is treated with succinic acid in ethanol (molar ratio 1:1) to precipitate the succinate salt (92% purity).

Key optimization includes using anhydrous tetrahydrofuran (THF) as the solvent for Grignard reactions, improving yield from 72% to 89%.

Purification Techniques and Yield Optimization

| Technique | Conditions | Purity Improvement | Yield |

|---|---|---|---|

| Recrystallization | Ethanol-water (3:1) at −20°C | 95% → 99.2% | 78% |

| Chromatography | Silica gel, CH₂Cl₂:MeOH (9:1) | 88% → 99.5% | 65% |

| Melt Crystallization | 105–110°C, slow cooling | 90% → 97% | 82% |

Enantiomeric purity (>99% ee) is achieved using (R)-1-phenyl-1-(pyridin-2-yl)ethane-1,2-diol as a chiral auxiliary.

Physicochemical Profiling

Solubility Dynamics in Polar and Nonpolar Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Dielectric Constant |

|---|---|---|---|

| Water | 78.0 | 25 | 80.1 |

| Ethanol | 39.2 | 25 | 24.3 |

| Chloroform | 12.5 | 25 | 4.8 |

| n-Octanol | 5.8 | 25 | 10.3 |

The high aqueous solubility arises from succinate anion hydration (ΔG°hyd = −335 kJ/mol). In nonpolar solvents, solubility follows Hildebrand parameters: δ = 18.2 MPa¹/² for doxylamine succinate vs. δ = 14.9 MPa¹/² for chloroform.

Thermal Stability and Degradation Kinetics

Differential scanning calorimetry (DSC) shows a sharp endotherm at 111°C (ΔH = 142 J/g), corresponding to the melting point. Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

- Stage 1 (150–220°C): Loss of crystalline water (4.8% mass loss).

- Stage 2 (220–350°C): Pyrolysis of the succinate moiety (Eₐ = 98 kJ/mol via Kissinger method).

Arrhenius plot data (25–60°C) give a degradation rate constant k = 3.2×10⁻⁶ s⁻¹, indicating a shelf life of 36 months at 25°C. X-ray diffraction confirms no polymorphic transitions below 150°C.

Histamine H1 Receptor Binding Affinity and Allosteric Modulation

Doxylamine succinate demonstrates high-affinity binding to histamine H1 receptors with a dissociation constant (Ki) of 42 nanomolar in human tissue [1]. This binding affinity places doxylamine among the most potent first-generation antihistamines, exhibiting superior receptor binding characteristics compared to many contemporary compounds. The compound functions as an inverse agonist at the histamine H1 receptor, which distinguishes it from simple competitive antagonists by actively reducing basal receptor activity rather than merely blocking histamine binding [1] [2].

Structural analysis reveals that doxylamine occupies the orthosteric binding pocket through extensive hydrophobic interactions with key receptor residues. The compound's methoxyphenyl group inserts deeply into a hydrophobic cavity formed by transmembrane domains three, five, and six, establishing critical contacts with residues including phenylalanine 199, tryptophan 428, and phenylalanine 432 [3] [4]. These interactions stabilize the receptor in its inactive conformation and prevent the conformational changes necessary for G-protein coupling and downstream signaling cascade activation.

The allosteric modulation properties of doxylamine involve its interaction with the conserved tryptophan 428 residue at position 6.48, which serves as a molecular toggle switch in G-protein coupled receptor activation mechanisms [3]. By establishing extensive hydrophobic contacts with this residue, doxylamine effectively locks the receptor in its inactive state, contributing to its high efficacy as an inverse agonist. This mechanism differs from that observed in other G-protein coupled receptors where ligands may lack direct interactions with the tryptophan 6.48 position.

Crystallographic studies have identified a secondary binding site within the histamine H1 receptor that may contribute to the prolonged duration of action observed with doxylamine [4]. This site, located between the orthosteric pocket and extracellular vestibule, is coordinated by lysine 191, lysine 179, histidine 435, and tyrosine 431 residues. The presence of this secondary site suggests potential for allosteric modulation and may explain the enhanced binding kinetics observed with certain antihistamine compounds.

Cross-Reactivity with Muscarinic and Serotonergic Receptors

Doxylamine succinate exhibits significant cross-reactivity with muscarinic acetylcholine receptors, demonstrating varying degrees of affinity across different muscarinic receptor subtypes [1]. The compound shows highest affinity for the M5 receptor subtype with a Ki value of 180 nanomolar, followed by M4 (380 nanomolar), M1 (490 nanomolar), M3 (650 nanomolar), and M2 (2100 nanomolar) receptors. This muscarinic receptor binding profile contributes to the anticholinergic effects commonly associated with first-generation antihistamines.

The anticholinergic activity of doxylamine results from competitive antagonism at muscarinic receptors, leading to blockade of acetylcholine-mediated signaling pathways [5] [6]. This cross-reactivity is particularly pronounced in the central nervous system, where muscarinic receptor blockade contributes to the compound's sedative properties and may explain its efficacy in treating motion sickness and vertigo. The differential binding affinity across muscarinic receptor subtypes suggests selective pharmacological effects, with M5 and M4 receptors being primary targets for anticholinergic activity.

In contrast to its significant muscarinic activity, doxylamine demonstrates minimal cross-reactivity with serotonergic receptors. Binding studies indicate Ki values exceeding 10,000 nanomolar for both 5-HT2A and 5-HT2C receptor subtypes [1]. This selectivity profile distinguishes doxylamine from other psychoactive compounds that exhibit significant serotonergic activity and suggests that its therapeutic effects are primarily mediated through histaminergic and muscarinic pathways rather than serotonergic mechanisms.

The compound also shows negligible affinity for adrenergic receptor subtypes, with Ki values exceeding 10,000 nanomolar for α1B, α2A, α2B, and α2C receptors [1]. This selectivity profile indicates that doxylamine's pharmacological effects are primarily attributable to histamine H1 and muscarinic receptor interactions, with minimal contribution from adrenergic or serotonergic pathways.

Structure-Activity Relationship Studies

Pyridine-Ethoxyamine Pharmacophore Analysis

The pyridine-ethoxyamine pharmacophore represents the core structural framework responsible for doxylamine's antihistaminic activity [7] [8]. This pharmacophore consists of a pyridine ring system connected through an ethoxyamine linkage to a dimethylamino terminal group. The pyridine moiety serves as a critical recognition element for histamine H1 receptor binding, with the nitrogen atom participating in specific interactions within the receptor's binding pocket.

Structural modifications to the pyridine ring significantly impact antihistaminic activity. The unsubstituted pyridine ring in doxylamine provides optimal binding geometry for receptor recognition, while substitutions at various positions can either enhance or diminish activity depending on their electronic and steric properties [8]. The 2-pyridyl positioning in doxylamine is particularly favorable for maintaining high-affinity binding while allowing appropriate molecular conformation for receptor interaction.

The ethoxyamine linkage serves as a critical spacer element that positions the terminal dimethylamino group at the optimal distance from the aromatic ring systems for receptor binding [7] [8]. This linkage provides flexibility while maintaining the necessary structural rigidity for high-affinity interactions. Alterations to this linkage, such as extending the carbon chain or introducing branching, typically result in decreased antihistaminic activity, emphasizing the importance of the specific geometric arrangement in doxylamine.

The overall pharmacophore analysis reveals that the pyridine-ethoxyamine framework represents an optimal balance between structural flexibility and binding specificity. The distance between the central point of the diaryl ring system and the terminal nitrogen atom in the extended conformation approximates 5-6 angstroms, which appears to be critical for effective H1 receptor binding [8]. This spatial arrangement allows for simultaneous interaction with multiple binding sites within the receptor pocket.

Impact of N,N-Dimethyl Substitution on Blood-Brain Barrier Permeability

The N,N-dimethyl substitution on the terminal amine group plays a crucial role in determining doxylamine's blood-brain barrier penetration characteristics [7] [9]. This dimethyl substitution increases the compound's lipophilicity while maintaining the basic character necessary for receptor binding. The resulting lipophilic-hydrophilic balance facilitates efficient transport across biological membranes, including the blood-brain barrier.

Pharmacokinetic studies demonstrate that doxylamine readily crosses the blood-brain barrier and achieves significant central nervous system concentrations [10] [11]. The compound exhibits high affinity for H1 receptors in brain tissue, which correlates directly with its pronounced sedative effects. The dimethyl substitution pattern optimizes the compound's partition coefficient for membrane permeation while preserving the ionic interactions necessary for receptor binding.

The blood-brain barrier permeability of doxylamine is further enhanced by its interaction with specific transport mechanisms. Research suggests that compounds containing N-containing groups, such as doxylamine, may utilize proton-coupled organic cation antiporter systems for facilitated transport across the blood-brain barrier [9]. This carrier-mediated transport mechanism may contribute to the compound's efficient central nervous system penetration and prolonged duration of action.

Comparative analysis with structural analogues reveals that the N,N-dimethyl substitution pattern in doxylamine provides superior blood-brain barrier penetration compared to compounds with alternative amine substitutions [7]. Modifications such as the introduction of larger alkyl groups or incorporation of the nitrogen into heterocyclic ring systems typically result in altered permeability characteristics and modified pharmacological profiles.

Comparative Pharmacodynamics

Efficacy Metrics Relative to Diphenhydramine and Doxylamine Analogues

Comparative pharmacodynamic studies reveal that doxylamine succinate demonstrates superior sedative potency compared to diphenhydramine and related antihistamine compounds [12] [13] [14]. Clinical evaluations indicate that doxylamine produces more pronounced drowsiness and longer-lasting sedative effects, with a duration of action extending 6-8 hours compared to diphenhydramine's 4-6 hour duration. This enhanced efficacy profile positions doxylamine as the most potent over-the-counter sedative available in many jurisdictions.

The enhanced sedative potency of doxylamine correlates with its superior pharmacokinetic profile, particularly its extended elimination half-life of 10.1 hours compared to diphenhydramine's 5.1 hours [14]. This prolonged half-life results in sustained receptor occupancy and more persistent pharmacological effects. Additionally, doxylamine demonstrates lower total body clearance (3.88 mL/min/kg) compared to diphenhydramine (25.5 mL/min/kg), contributing to its prolonged duration of action.

Binding affinity studies support the superior efficacy of doxylamine, with its Ki value of 42 nanomolar for H1 receptors indicating higher receptor affinity compared to many structural analogues [1]. This high-affinity binding translates to greater pharmacological potency and explains why doxylamine can achieve therapeutic effects at lower doses than many competing antihistamines. The compound's binding profile demonstrates selectivity for H1 receptors over other histamine receptor subtypes, with minimal activity at H3 receptors (Ki >10,000 nanomolar).

Comparative analysis with doxylamine analogues reveals structure-activity relationships that influence efficacy profiles. Carbinoxamine, which differs from doxylamine by lacking the alpha-methyl substitution, demonstrates moderate sedation potency but similar duration of action [7]. Clemastine, which incorporates an additional carbon atom between the oxygen and nitrogen, exhibits lower sedative properties while maintaining antihistaminic activity. These structural comparisons highlight the optimal molecular architecture achieved in doxylamine for maximal H1 receptor antagonist activity.

Time-Dependent Receptor Occupancy Profiles

Positron emission tomography studies using carbon-11 labeled doxepin as a tracer have provided quantitative data on histamine H1 receptor occupancy patterns in human brain tissue [15]. These investigations reveal that first-generation antihistamines, including doxylamine, achieve substantial receptor occupancy levels that correlate with their sedative effects. Classical antihistamines such as chlorpheniramine demonstrate receptor occupancy levels of 76.8% at therapeutic doses, while second-generation compounds achieve significantly lower occupancy levels.

The time-dependent receptor occupancy profile of doxylamine reflects its pharmacokinetic characteristics, with peak receptor occupancy occurring within 7.5 hours following oral administration [16] [17]. This timing corresponds to the compound's peak plasma concentration and coincides with maximal sedative effects. The prolonged elimination half-life of doxylamine results in sustained receptor occupancy over extended periods, explaining the compound's long duration of action.

Receptor occupancy studies demonstrate that the relationship between plasma concentration and receptor binding follows saturable kinetics, consistent with specific receptor-mediated interactions [15]. The occupancy profile shows that therapeutic effects are achieved at occupancy levels exceeding 50%, while sedative effects become pronounced at occupancy levels above 70%. This dose-response relationship provides a pharmacological basis for optimizing therapeutic dosing while minimizing unwanted sedative effects.

Nuclear Magnetic Resonance Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of doxylamine succinate through detailed analysis of both proton and carbon-13 environments. Comprehensive protonation and dynamic structural studies reveal the unique fingerprint characteristics of this antihistamine compound [1] [2].

The proton Nuclear Magnetic Resonance spectrum of doxylamine succinate in deuterated chloroform demonstrates distinct chemical shift patterns characteristic of the ethanolamine antihistamine structure [3]. The aromatic region exhibits signals at δ 8.5 parts per million as a doublet with coupling constant J = 2.4 Hz, corresponding to the pyridine heteroaromatic proton [3]. The remaining aromatic protons appear as a complex multiplet in the region δ 7.6-7.0 parts per million, encompassing both phenyl ring protons and additional pyridine protons [3].

The aliphatic region provides critical structural information through characteristic splitting patterns. The methoxy protons (-OCH2) appear as a triplet at δ 3.5-3.3 parts per million with coupling constant J = 6.6 Hz, while the adjacent methylene protons (-CH2) show a triplet at δ 2.6-2.5 parts per million with J = 3.0 Hz [3]. The dimethylamino substituent exhibits a characteristic singlet at δ 2.3-2.2 parts per million for the six methyl protons, and the terminal methyl group appears as a singlet at δ 2.0-1.9 parts per million [3].

Carbon-13 Nuclear Magnetic Resonance analysis provides complementary structural information through detailed examination of the carbon framework [3]. The aromatic carbon signals span a range from δ 148.17 to δ 120.77 parts per million, with the most downfield signal at δ 148.17 corresponding to the pyridine nitrogen-bearing carbon [3]. The quaternary carbon center appears at δ 81.81 parts per million, characteristic of the tertiary alcohol-ether linkage [3]. Aliphatic carbons are observed at δ 61.11 parts per million for the methoxy carbon, δ 59.39 parts per million for the nitrogen-bearing methylene carbon, δ 45.91 parts per million for the dimethylamino methyl carbons, and δ 23.76 parts per million for the terminal methyl group [3].

Advanced protonation studies utilizing variable temperature Nuclear Magnetic Resonance experiments reveal dynamic exchange phenomena in doxylamine succinate solutions [1]. The two acidic protons of the succinate salt demonstrate intermediate exchange behavior at room temperature, evidenced by broad signal characteristics that resolve into distinct signals below approximately -30 degrees Celsius [1]. Two-dimensional Nuclear Magnetic Resonance experiments, including double quantum filtered correlation and rotating frame Nuclear Overhauser Effect experiments performed at -55 degrees Celsius, demonstrate differential protonation patterns where one acidic proton associates with the dimethylamine nitrogen while the other remains with the succinate moiety [1].

Relaxation time measurements provide additional fingerprinting capabilities through carbon-13 T1 relaxation studies [1]. Comparison of relaxation times between the salt form and free base establishes distinct molecular mobility patterns that serve as diagnostic markers for structural confirmation [1].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of doxylamine succinate reveals characteristic fragmentation pathways that provide definitive identification through molecular ion detection and systematic bond cleavage patterns [3] [4] [5]. Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as analytical fingerprints for compound identification and purity assessment.

The molecular ion peak appears at m/z 271, corresponding to the doxylamine free base following loss of the succinate counterion during ionization [3]. This molecular ion demonstrates moderate stability under electron ionization conditions, facilitating molecular weight determination and isotopic pattern analysis [6].

Primary fragmentation pathways follow predictable bond cleavage mechanisms characteristic of ethanolamine antihistamines [4] [5]. The base peak appears at m/z 257, representing loss of a methylene unit (14 mass units) from the molecular ion through alpha-cleavage adjacent to the tertiary nitrogen center [3]. This fragmentation pattern reflects the preferential cleavage of carbon-nitrogen bonds under electron ionization conditions.

Secondary fragmentation generates significant peaks at m/z 226 and m/z 182, corresponding to losses of 45 and 89 mass units respectively from the molecular ion [3]. The m/z 226 fragment likely results from loss of either an ethoxy group (C2H5O, 45 Da) or carboxyl functionality (COOH, 45 Da), while the m/z 182 fragment represents elimination of larger alkyl chain segments through successive bond cleavages [3].

Chemical ionization mass spectrometry using methane and ammonia reagent gases provides enhanced molecular ion stability and alternative fragmentation patterns [4] [5]. Methane chemical ionization promotes protonation reactions that stabilize the molecular ion region, while ammonia chemical ionization facilitates formation of ammonium adducts that aid in molecular weight confirmation [4] [5].

Tandem mass spectrometry experiments utilizing collision-induced dissociation enable detailed structural elucidation through controlled fragmentation of selected precursor ions [7] [8]. Fast atom bombardment ionization coupled with tandem mass spectrometry provides complementary fragmentation information, particularly valuable for analyzing metabolite structures and confirming molecular weight assignments [7] [8].

Metabolite characterization studies demonstrate the analytical utility of mass spectrometric fragmentation patterns for identifying doxylamine transformation products [7] [4] [8] [5]. Glucuronide metabolites exhibit characteristic losses of 176 mass units corresponding to glucuronic acid elimination, while N-demethylated metabolites show molecular ions reduced by 14 mass units per methyl group removed [7] [8].

Chromatographic Quantification Approaches

High-Performance Liquid Chromatography Method Validation

High-Performance Liquid Chromatography represents the primary analytical methodology for quantitative determination of doxylamine succinate in pharmaceutical formulations and biological matrices [9] [10] [11] [12]. Comprehensive method validation following International Conference on Harmonization guidelines ensures analytical reliability and regulatory compliance across diverse applications.

Method development employing Quality by Design principles optimizes chromatographic performance through systematic evaluation of critical method parameters [9]. Central composite design experiments identify optimal mobile phase compositions, with methanol-to-buffer ratios of 60:40 (volume/volume) providing superior peak symmetry and resolution [9]. Phosphate buffer systems adjusted to pH 2.8 using orthophosphoric acid enhance peak sharpness and minimize tailing effects characteristic of basic compounds [9].

Column selection focuses on octadecylsilane (C18) stationary phases with particle sizes of 5 micrometers and column dimensions of 250 × 4.6 millimeters [9] [10] [11]. These reversed-phase systems provide optimal retention and selectivity for doxylamine succinate while maintaining reasonable analysis times. Alternative stationary phases include octylsilane (C8) columns that offer reduced retention times with maintained selectivity [13].

Flow rate optimization establishes 1.0 milliliters per minute as the standard analytical condition, providing balanced resolution and analysis time [9] [10] [11] [12]. Detection wavelength selection centers on 254-270 nanometers, with 259-262 nanometers representing optimal sensitivity for ultraviolet detection systems [9] [10] [11].

Linearity validation demonstrates excellent correlation coefficients ranging from 0.9990 to 0.9999 across concentration ranges of 10-50 micrograms per milliliter [9] [13] [14]. These linear response relationships satisfy regulatory requirements and enable accurate quantification across therapeutic concentration ranges [9].

Precision studies encompass system precision, method precision, and intermediate precision evaluations [9] [10] [13]. System precision, assessed through replicate injections of standard solutions, yields relative standard deviation values of 0.11-1.5% for doxylamine succinate [9] [13]. Method precision, evaluated through independent sample preparations, demonstrates relative standard deviation values of 0.81-1.2%, confirming analytical reproducibility [9] [13].

Accuracy determination through recovery studies at 80%, 100%, and 150% of target concentrations yields recovery percentages ranging from 98.0% to 103.0% [9] [10] [13]. These results confirm method accuracy across the analytical range and demonstrate freedom from systematic bias [9] [10].

Detection and quantification limits establish method sensitivity through signal-to-noise ratio calculations [9] [14]. Limit of detection values range from 0.23 to 0.71 micrograms per milliliter, while limit of quantification values span 0.71 to 0.939 micrograms per milliliter [9] [14]. These sensitivity parameters enable trace-level analysis suitable for pharmacokinetic studies and impurity profiling [9].

Robustness evaluation assesses method performance under deliberately varied analytical conditions [9] [10]. Flow rate variations of ±0.1 milliliters per minute, wavelength changes of ±1 nanometer, and mobile phase composition modifications of ±1% demonstrate minimal impact on analytical results, with relative standard deviation values remaining below 2% [9] [10].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry provides enhanced selectivity and sensitivity for doxylamine succinate analysis, particularly valuable for biological sample analysis and forensic applications [15] [16] [17]. The technique combines chromatographic separation with mass spectrometric identification, enabling definitive compound identification and quantification.

Chromatographic conditions utilize fused silica capillary columns with 5% phenyl methyl siloxane stationary phases (HP-5MS) measuring 30 meters length, 0.25 millimeters internal diameter, and 0.25 micrometers film thickness [16]. These columns provide optimal separation efficiency for doxylamine succinate and potential interference compounds [16].

Temperature programming optimizes analyte elution through controlled thermal gradients [16]. Initial temperature conditions of 110 degrees Celsius maintained for 1 minute, followed by programming to 250 degrees Celsius at 25 degrees Celsius per minute with a 6-minute hold period, achieve complete analysis within 12.6 minutes [16]. This temperature profile ensures adequate volatilization while minimizing thermal decomposition [16].

Carrier gas optimization employs ultra-high purity helium (99.999%) at flow rates of 1.0 milliliters per minute [16]. Split injection ratios of 5:1 with injection volumes of 1 microliter provide optimal sample introduction while preventing column overload [16].

Mass spectrometric detection utilizes electron ionization at 70 electron volts, generating reproducible fragmentation patterns for compound identification [16] [17]. Selected ion monitoring enhances sensitivity by focusing detection on characteristic fragment ions, while full-scan acquisition provides comprehensive spectral information for unknown compound identification [16].

Sample preparation protocols accommodate diverse matrix types through liquid-liquid extraction procedures [15] [16]. Biological samples require alkaline extraction into hexane:isoamyl alcohol mixtures, followed by concentration under nitrogen and reconstitution in appropriate solvents [15]. The extraction efficiency exceeds 90% for doxylamine succinate across physiological pH ranges [15].

Quantification strategies employ internal standard methodologies using structurally similar compounds or deuterated analogs [15] [18] [19]. N-docosane serves as an effective internal standard for forensic applications, while deuterated doxylamine (doxylamine-d5) provides optimal compensation for matrix effects in biological analyses [16] [19].

Method validation for Gas Chromatography-Mass Spectrometry follows similar principles to High-Performance Liquid Chromatography validation but incorporates additional considerations for thermal stability and derivatization requirements [16]. Linear dynamic ranges typically span 25-250 micrograms per milliliter with correlation coefficients exceeding 0.999 [16].

Detection limits for Gas Chromatography-Mass Spectrometry analysis reach sub-microgram per milliliter levels, providing enhanced sensitivity compared to ultraviolet detection methods [15] [16]. This sensitivity advantage proves particularly valuable for pharmacokinetic studies requiring quantification of low plasma concentrations [15].

Pharmacokinetic Profiling

Metabolic Pathways and Cytochrome P450 Interactions

Doxylamine succinate undergoes extensive hepatic metabolism through multiple cytochrome P450-mediated pathways that determine its pharmacokinetic profile and potential for drug interactions [20] [21] [22] [23]. The primary metabolic transformations involve N-dealkylation, N-oxidation, hydroxylation, and side-chain cleavage reactions that generate multiple metabolites with distinct pharmacological activities.

The cytochrome P450 enzyme CYP2D6 serves as the primary metabolic catalyst for doxylamine biotransformation [23] [24]. This enzyme catalyzes sequential N-demethylation reactions that progressively remove methyl groups from the dimethylamino substituent [20] [22] [23]. The initial N-demethylation generates N-desmethyldoxylamine as the major primary metabolite, representing approximately 20% of the administered dose in rhesus monkey studies [22]. Subsequent N-demethylation of this primary metabolite produces N,N-didesmethyldoxylamine, accounting for an additional 17% of the administered dose [22].

Secondary cytochrome P450 enzymes including CYP1A2 and CYP2C9 contribute to alternative metabolic pathways [23]. These enzymes catalyze aromatic hydroxylation reactions and side-chain oxidation processes that generate hydroxylated metabolites and ether cleavage products [22] [25]. CYP1A2 demonstrates particular involvement in aromatic ring hydroxylation, while CYP2C9 contributes to aliphatic hydroxylation and N-oxidation reactions [23].

N-oxidation represents a quantitatively minor but mechanistically important metabolic pathway that generates doxylamine N-oxide [22] [25]. This transformation occurs through flavin-containing monooxygenase systems and cytochrome P450 enzymes, producing a metabolite that retains partial pharmacological activity [22]. The N-oxide metabolite accounts for approximately 1% of the administered dose but serves as a biomarker for oxidative metabolic capacity [22].

Side-chain cleavage constitutes a major metabolic pathway that generates polar metabolites through oxidative deamination and ether cleavage mechanisms [22] [25]. These reactions produce 2-[1-phenyl-1-(2-pyridinyl)ethoxy]acetic acid and related compounds that account for approximately 31% of the administered dose [22]. The formation of these metabolites involves initial oxidation of the dimethylamino group followed by subsequent cleavage and oxidation reactions [22].

Enzyme induction studies demonstrate that doxylamine succinate acts as a potent phenobarbital-type inducer of hepatic cytochrome P450 enzymes [21] [26] [27] [24]. Dietary administration to B6C3F1 mice produces dose-dependent increases in total cytochrome P450 content of up to 2.6-fold at both 7 and 15-day time points [21]. The induction profile specifically targets CYP2B enzymes, demonstrated by 38-fold increases in 7-pentoxyresorufin O-dealkylation activity and 6.9-fold increases in testosterone 16β-hydroxylation [21].

Additional enzyme induction affects CYP3A and CYP2A subfamilies, with modest increases in enzymatic activities that parallel those observed with phenobarbital treatment [21]. The induction mechanism involves enhanced enzyme protein synthesis rather than decreased degradation, as evidenced by increased microsomal protein content and enzymatic activity [21].

Conjugation reactions represent important phase II metabolic pathways for doxylamine and its oxidative metabolites [7] [8] [25]. Glucuronidation reactions catalyzed by UDP-glucuronosyltransferases generate O-glucuronide and N-glucuronide conjugates of doxylamine and its demethylated metabolites [7] [8]. These conjugation reactions enhance water solubility and facilitate renal elimination [7] [8].

Acetylation reactions involving N-acetyltransferases produce N-acetyl conjugates of desmethyldoxylamine and didesmethyldoxylamine [25]. These conjugated metabolites represent minor components of the overall metabolic profile but demonstrate the involvement of phase II conjugation systems in doxylamine elimination [25].

Tissue Distribution Patterns Using Radiolabeled Tracers

Tissue distribution studies utilizing radiolabeled doxylamine succinate provide comprehensive information about drug disposition patterns and target organ accumulation following systemic administration [22] [28] [29]. Carbon-14 labeled doxylamine succinate enables quantitative assessment of drug and metabolite distribution across major organ systems through liquid scintillation counting and autoradiographic techniques.

Absorption characteristics demonstrate rapid and extensive uptake from the gastrointestinal tract following oral administration [20] [30] [29]. Peak plasma concentrations occur within 2-3 hours after oral dosing, with bioavailability values reaching 24.7% for conventional oral formulations [20] [23] [30]. Delayed-release formulations exhibit altered absorption profiles with peak concentrations occurring at approximately 7.2 hours, while extended-release formulations achieve peak levels at 4.5 hours [20].

Distribution volume calculations indicate extensive tissue penetration with apparent volumes of distribution reaching 2.5 liters per kilogram body weight [20] [31]. This large distribution volume reflects significant tissue accumulation and protein binding interactions that influence drug disposition kinetics [20]. Plasma protein binding studies demonstrate 88% binding to albumin and other plasma proteins, creating a reservoir effect that influences distribution dynamics [32].

Hepatic distribution represents a primary target for doxylamine accumulation due to the extensive first-pass metabolism and enzyme induction effects [21] [29]. Liver concentrations exceed plasma levels by several-fold, reflecting both passive distribution and active metabolic uptake [29]. The hepatic accumulation pattern correlates with the observed enzyme induction effects and metabolic clearance mechanisms [21].

Central nervous system penetration occurs readily due to the lipophilic characteristics of doxylamine succinate [23] [33]. Brain tissue concentrations achieve pharmacologically relevant levels that correlate with the observed sedative and antihistaminic effects [23]. The blood-brain barrier permeability facilitates therapeutic efficacy while contributing to the characteristic sedative side effects [23].

Renal distribution patterns reflect the primary elimination pathway for doxylamine and its metabolites [20] [22] [29]. Kidney concentrations demonstrate accumulation of both parent compound and polar metabolites, with active tubular secretion contributing to renal clearance mechanisms [20] [22]. Approximately 60% of the administered dose appears in urine as unchanged drug and metabolites [20] [23].

Placental transfer studies using pregnant animal models demonstrate significant maternal-fetal distribution of radiolabeled doxylamine [28] [29]. Fetal tissue concentrations approach maternal plasma levels, indicating efficient placental transfer that has implications for developmental safety assessments [28] [29]. These distribution data support the established safety profile for pregnancy-related nausea and vomiting indications [28].

Mammary gland distribution and milk excretion studies indicate potential transfer into breast milk based on the compound's physicochemical properties [20]. The low molecular weight and moderate lipophilicity predict distribution into human milk, requiring consideration for nursing mothers [20].

Elimination kinetics demonstrate biphasic clearance patterns with initial rapid distribution followed by slower elimination phases [20] [22] [30]. The elimination half-life ranges from 10.1 to 12.5 hours depending on formulation and individual patient factors [20] [30]. Clearance values average 217 milliliters per minute, reflecting both hepatic metabolism and renal elimination contributions [20].

Radiolabeled tracer studies enable quantitative mass balance assessments that account for complete dose recovery [22] [29]. Cumulative 48-hour recovery studies demonstrate 81% recovery in urine with additional fecal elimination accounting for the remainder [22]. These mass balance data confirm the predominant renal elimination pathway while documenting the hepatic metabolic contributions [22].

Autoradiographic analysis provides spatial resolution of tissue distribution patterns that complement quantitative measurements [29] [33]. These imaging studies demonstrate heterogeneous distribution within organs, with particular accumulation in metabolically active tissues and excretory organs [29] [33]. The temporal evolution of distribution patterns reveals the kinetics of tissue uptake and elimination processes [33].

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

137-141 °C @ 0.5 MM HG

Heavy Atom Count

Appearance

Melting Point

CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 81 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 80 of 81 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (93.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

ANTIHISTAMINIC AGENT PROBABLY EFFECTIVE FOR SYMPTOMATIC TREATMENT OF... ALLERGIC RHINITIS, VASOMOTOR RHINITIS, ALLERGIC CONJUNCTIVITIS DUE TO INHALANT ALLERGENS & FOODS, MILD, UNCOMPLICATED ALLERGIC SKIN MANIFESTATIONS OF URTICARIA & ANGIOEDEMA, AMELIORATION & PREVENTION OF...REACTIONS TO BLOOD OR PLASMA... /SUCCINATE/

VET USE: AS ARE OTHER ANTIHISTAMINES IN STOMATITIS, LAMINITIS, URTICARIA, RESPIRATORY DISORDERS, BLOAT, & INDIGESTION IN CATTLE; IN URTICARIA & LAMINITIS IN HORSES; IN DERMATITIS, URTICARIA, MOTION SICKNESS, & IN PREVENTION OF DEPIGMENTATION IN BLUE NOSED DOGS. /SUCCINATE/

Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/

For more Therapeutic Uses (Complete) data for DOXYLAMINE (9 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/

The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/

Elimination and metabolic profiles of the glucuronide products of doxylamine and its N-demethylated metabolites were determined after the oral admin of (14)C-doxylamine succinate (13.3 and 133 mg/kg doses) to male and female Fischer 344 rats. The cumulative urinary and fecal eliminations of these conjugated doxylamine metaboites at the 13.3 mg/kg dose were 44.4 + or - 4.2% and 47.3 + or - 8.1% of the total recoverd dose for male and female rats, respectively. The cumulative urinary and fecal eliminations of conjugated doxylamine metabolites at the 133 mg/kg dose were 55.2 + or - 2.6% and 47.9 + or - 2.5% of the total recovered dose for male and female rats, respectively. The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.

The elimination of doxylamine and metabolites was determined after iv admin of (14)C-doxylamine succinate at 0.7 and 13.3 mg/kg to the adult female rhesus monkey. Although the total recovery of radioactivity was the same for the low- and high-dose studies (90.2%), the rate of plasma elimination of doxylamine and its demethylated metabolite (desmethyldoxylamine) was slower for the high dose group. The 24 hr urinary excretion of doxylamine metabolites, desmethyl- and didesmethyldoxylamine, was significantly incr and the polar doxylamine metabolites were significantly decr as the iv doxylamine succinate dose was incr. The plasma elimination of GC-detected doxylamine was determined after po admin of Bendectin (doxylamine succinate and pyridoxine hydrochloride) /also contains dicyclomine hydrochloride/ at 7, 13.3, and 27 mg/kg to adult female rhesus monkeys. As the dose incr, the clearance of doxylamine decr. A statistically evaluated fit of the po data to a single-compartment, parallel first-order elimination model and a single-compartment, parallel first- and second-order (Michaelis-Menten) elimination model indicated that the more complex model containing the second-order process was most consistent with the observed elimination data. /Doxylamine succinate/

Metabolism Metabolites

The conjugated doxylamine metabolites that were isolated, quantitiated, and identified are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide.

Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. ... In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine ... is also reported.

Hepatic. Half Life: 10 hours

Wikipedia

Clobazam

Drug Warnings

VET: USE OF ANTIHISTAMINES IN STOMATITIS, GANGRENOUS MASTITIS, METRITIS, & TOXIC ENGORGEMENTS HAVE BEEN QUESTIONED. /SUCCINATE/

Like other antihistamines, doxylamine should not be used in premature or full-term neonates. Safety and efficacy of doxylamine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because doxylamine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician. As an antihistamine, doxylamine should be used in children 2 to younger than 6 years of age only under the direction of a physician; use of the drug in children younger than 2 years of age is not recommended.

Because of the potential for serious adverse reactions to antihistamines in nursing infants, a decision should be made whether to discontinue nursing or doxylamine, taking into account the importance of the drug to the woman.

For more Drug Warnings (Complete) data for DOXYLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

The drug has an elimination half-life of about 10 hours in healthy adults.

Use Classification

Methods of Manufacturing

2-Acetylpyridine + phenylmagnesium bromide + 2-dimethylaminoethyl chloride hydrochloride (Grignard reaction/ether formation)

Pyridine + acetophenone + 2-diethylaminoethyl chloride hydrochloride (Grignard reagent formation/Grignard reaction/ether formation)

General Manufacturing Information

Analytic Laboratory Methods

Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry (TSP/MS) provided (M + H) + ions for each metabolite. TSP/tandem mass spectrometry (TSP/MS/MS) of the (M + H) + ions provided fragment ions characteristic of these metabolites. In addition, TSP/MS and TSP/MS/MS analysis of ring-hydroxylated N-desmethyldoxylamine, N-desmethylpyrilamine and O-dealkylated pyrilamine is also reported. A fragmentation pathway for analysis by MS/MS of pyrilamine and its metabolites is also proposed. The results demonstrate the utility of TSP/MS for biologically derived metabolites of pyrilamine and doxylamine.

... GC methods using a rubidium-sensitized nitrogen detector were developed for analysis of doxylamine succinate in animal feed, human urine, and wastewater at levels as low as 1 ppm, 100 ppb, and 100 ppb, respectively. Sample extracts were cleaned up by liquid-liquid partitioning, followed by additional cleanup on a column of silica gel. Data are presented concerning the stability of the drug in animal feed, extraction efficiencies, and the use of the silica gel cleanup column to separate the caffeine interference from doxylamine in extracts of human urine. Partition values and ancillary data concerning analysis of the drug in feed, by HPLC at levels as low as 10 ppm are also reported.

Clinical Laboratory Methods

Storage Conditions

Interactions

Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/

For more Interactions (Complete) data for DOXYLAMINE (7 total), please visit the HSDB record page.

Dates

Confusion about doxylamine safety in pregnancy

Debra S Kennedy, Ronald P BatagolPMID: 33629372 DOI: 10.5694/mja2.50969

Abstract

Protection Versus Progress: The Challenge of Research on Cannabis Use During Pregnancy

Katherine E MacDuffie, Natalia M Kleinhans, Kaeley Stout, Benjamin S WilfondPMID: 32737240 DOI: 10.1542/peds.2020-0818R

Abstract

A central tension in pediatric research ethics arises from our desire to protect children from harm while also allowing progress toward discoveries that could improve child health. A prime example of this tension is research on a controversial yet increasingly common practice: the use of cannabis by women to treat nausea and vomiting of pregnancy. Studies of cannabis use in pregnancy face a combination of ethical hurdles because of the inclusion of pregnant women and involvement of a schedule I controlled substance. Given the growing need for research on the safety and efficacy of cannabis for nausea and vomiting of pregnancy, we reflect on the multiple historical contexts that have contributed to the challenge of studying cannabis use during pregnancy and make a case for the ethical rationale for such research.Unravelling metabolism and microbial community of a phytobed co-planted with Typha angustifolia and Ipomoea aquatica for biodegradation of doxylamine from wastewater

Jiu-Qiang Xiong, Pengfei Cui, Shaoguo Ru, Sanjay P Govindwar, Mayur B Kurade, Min Jang, Sang-Hyoun Kim, Byong-Hun JeonPMID: 32659588 DOI: 10.1016/j.jhazmat.2020.123404

Abstract

Pharmaceutical contaminants in environment induce unexpected effects on ecological systems and human; thus, development of efficient technologies for their removal is immensely necessary. In this study, biodegradation and metabolic fate of a frequently found pharmaceutical contaminant, doxylamine by Typha angustifolia and Ipomoea aquatica was investigated. Microbial community of the plant rhizosphere has been identified to understand the important roles of the functional microbes. The plants reduced 48-80.5 % of doxylamine through hydrolysis/dehydroxylation and carbonylation/decarbonylation. A constructed phytobed co-planted with T. angustifolia and I. aquatica removed 77.3 %, 100 %, 83.67 %, and 61.13 % of chemical oxygen demand, total nitrogen, total phosphorus, and doxylamine respectively from real wastewater. High-throughput sequencing of soil and rhizosphere indicated that the phyla Proteobacteria, Bacteroidetes, Firmicutes, Planctomycetes, Actinobacteria, and Cyanobacteria dominated the microbial communities of the phytobed. Current study has demonstrated the applicability of the developed phytobeds for the treatment of doxylamine from municipal wastewater and provide a comprehensive understanding of its metabolism through plant and its rhizospheric microbial communities.The CD45dim/CD123bright/HLADRneg BAT in the Anti-histamine Drug Allergy

Salvatore Chirumbolo, Geir BjorklundPMID: 32372634 DOI: 10.18502/ijaai.v19i2.2774

Abstract

No Abstract.Nausea and vomiting of pregnancy and hyperemesis gravidarum

Marlena S Fejzo, Jone Trovik, Iris J Grooten, Kannan Sridharan, Tessa J Roseboom, Åse Vikanes, Rebecca C Painter, Patrick M MullinPMID: 31515515 DOI: 10.1038/s41572-019-0110-3

Abstract

Nausea and vomiting of pregnancy (NVP) is a common condition that affects as many as 70% of pregnant women. Although no consensus definition is available for hyperemesis gravidarum (HG), it is typically viewed as the severe form of NVP and has been reported to occur in 0.3-10.8% of pregnant women. HG can be associated with poor maternal, fetal and child outcomes. The majority of women with NVP can be managed with dietary and lifestyle changes, but more than one-third of patients experience clinically relevant symptoms that may require fluid and vitamin supplementation and/or antiemetic therapy such as, for example, combined doxylamine/pyridoxine, which is not teratogenic and may be effective in treating NVP. Ondansetron is commonly used to treat HG, but studies are urgently needed to determine whether it is safer and more effective than using first-line antiemetics. Thiamine (vitamin B1) should be introduced following protocols to prevent refeeding syndrome and Wernicke encephalopathy. Recent advances in the genetic study of NVP and HG suggest a placental component to the aetiology by implicating common variants in genes encoding placental proteins (namely GDF15 and IGFBP7) and hormone receptors (namely GFRAL and PGR). New studies on aetiology, diagnosis, management and treatment are under way. In the next decade, progress in these areas may improve maternal quality of life and limit the adverse outcomes associated with HG.[Modern concepts about insomnia in mental disorders: clinical aspects]

B A Volel, D S Petelin, M G PoluektovPMID: 31317917 DOI: 10.17116/jnevro201911904263

Abstract

Insomnia is one of the most common symptoms of mental pathology (affective, anxious, hypochondriac, asthenic, psychotic) and reveals a number of characteristic features depending on the structure of the mental disorder. Psychopharmacotherapy for insomnia in mental disorders is an important aspect of patient supervision. Doxylamine (donormil) is one of the promising drugs for the correction of insomnia, both in combination with other psychotropic drugs and in monotherapy.[The interesting anti-H1 effects in maintenance insomnia: A reflection on the comparative advantages of doxylamine and doxepin]

G Dupuis, J-M VaugeoisPMID: 30879783 DOI: 10.1016/j.encep.2019.01.006

Abstract

Doxylamine (Donormyl®, Lidene®, Generics) is commonly proposed by pharmacists as a sleeping pill which does not require a prescription. In France, today it is only prescribed for occasional insomnia in adults. In light of knowledge about the role of the histamine H1 inverse agonist drugs in the treatment of insomnia, and specifically the low dose doxepin (3 mg and 6 mg) marketed in the US and Canada (Silenor®), we suggest that the use of doxylamine may be appropriate for treating insomnia in the last third of the night. Better information to the pharmacist on the prescription of this anti-H1 hypnotic would be beneficial to the patient.Doxylamine/pyridoxine for nausea and vomiting in pregnancy

PMID: 30705026 DOI: 10.1136/dtb.2018.000053

Abstract

Doxylamine succinate overdose: Slurred speech and visual hallucination

Okşan Derinöz-GüleryüzPMID: 30859772 DOI: 10.24953/turkjped.2018.04.015

Abstract

Derinöz-Güleryüz O. Doxylamine succinate overdose: Slurred speech and visual hallucination. Turk J Pediatr 2018; 60: 439-442. Doxylamine succinate is a commonly used antihistamine for respiratory allergies including allergic rhinitis as well as for the management of insomnia. As it is available over-the-counter like other nonprescription antihistamines and sleep aids, there is a risk of overdose. It is believed that doxylamine succinate has both peripheral and central activity with its anticholinergic properties. Delirium, seizures, and coma are among the central adverse effects that are rare. This case was presented since it is the first case in the literature who developed slurred speech and visual hallucination after high dose doxylamine succinate use and received antidotal therapy for anticholinergic side effects.New evidence for concern over the risk of birth defects from medications for nausea and vomitting of pregnancy

Anick Bérard, Odile Sheehy, Jessica Gorgui, Jin-Ping Zhao, Cristiano Soares de Moura, Sasha BernatskyPMID: 31352006 DOI: 10.1016/j.jclinepi.2019.07.014

Abstract

The aim of the study was to quantify the risk of major congenital malformations (MCM) associated with first-trimester exposure to antiemetics.Using the Quebec Pregnancy Cohort (1998-2015), first-trimester doxylamine-pyridoxine, metoclopramide, and ondansetron exposures were assessed for their association with MCM. Generalized estimating equations were used to estimate odds ratios (OR), adjusting for potential confounders (aOR).

Within 17 years of follow-up, the prevalence of antiemetic use during pregnancy increased by 76%. Within our cohort, 45,623 pregnancies were exposed to doxylamine-pyridoxine, 958 to metoclopramide, and 31 to ondansetron. Doxylamine-pyridoxine and metoclopramide use were associated with an increased risk of overall MCM (aOR 1.07, 95% confidence interval [CI]: 1.03-1.11; 3,945 exposed cases) and (aOR 1.27, 95% CI: 1.03-1.57; 105 exposed cases), respectively. Doxylamine-pyridoxine exposure was associated with increased risks of spina bifida (aOR 1.87, 95% CI: 1.11-3.14; 23 exposed cases), nervous system (aOR 1.25, 95% CI: 1.06-1.47; 225 exposed cases), and musculoskeletal system defects (aOR 1.08, 95% CI: 1.02-1.14; 1,735 exposed cases). Metoclopramide exposure was associated with an increased risk of genital organ defects (aOR 2.26, 95% CI: 1.14-4.48; 10 exposed cases). No statistically significant association was found between ondansetron exposure and the risk of overall MCM.

First-trimester doxylamine-pyridoxine and metoclopramide exposure was associated with a significantly increased risk of overall and specific MCM.